Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
Description
Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a spirocyclic compound featuring a cyclopropane ring fused to a pyrrolidine moiety, with a hydroxymethyl substituent at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group. This structure combines rigidity from the spirocyclic framework with functional versatility, making it valuable in medicinal chemistry and drug discovery. Its synthesis typically involves multi-step routes, including cyclopropanation, hydrogenation, and Boc protection .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(8-14)6-12(13)4-5-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
LNLQSURZVQCGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
a. Starting Material and Core Formation
The synthesis generally begins with a suitable precursor such as ferf-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which contains the key spirocyclic framework. The core formation involves cyclization reactions facilitated by specific catalysts and solvents, often under inert atmospheres to prevent side reactions.
b. Reduction of the Ketone to Hydroxymethyl Group
A pivotal step involves reducing the ketone group at the 6-position to a hydroxymethyl moiety. This is achieved through nucleophilic hydride transfer, typically using sodium tetrahydroborate (NaBH₄) as the reducing agent. The reduction is performed under mild conditions, often at 0°C to room temperature, with solvents such as methanol or ethyl acetate, depending on the specific protocol.
c. Esterification and Protection Strategies
The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl chloroformate or tert-butyl acid derivatives, in the presence of bases like triethylamine. These reactions are carried out at low temperatures (0°C to room temperature) to maximize yield and minimize side reactions.
d. Purification and Yield Optimization
Post-reaction, purification typically involves column chromatography, recrystallization, or extraction techniques. Yields reported are high, often exceeding 90%, indicating the efficiency of these methods under optimized conditions.
Notable Experimental Conditions and Reactions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Reduction of ketone | Sodium tetrahydroborate (NaBH₄) | In methanol, at 0°C to 20°C | Conversion of ketone to hydroxymethyl group with yields up to 93.7% |
| Esterification | Tert-butyl chloroformate or acid derivatives | In dichloromethane, with triethylamine, at 0°C to 20°C | Formation of tert-butyl ester with 100% yield in some protocols |
| Chloromethylation or sulfonylation | Methanesulfonyl chloride, triethylamine | Dropwise addition at 0°C, stirred overnight | Formation of sulfonate esters for further functionalization |
Data Tables Summarizing Preparation Methods
Scientific Research and Industrial Relevance
Research indicates that the reduction of ketone groups using sodium tetrahydroborate in methanol is the most efficient route, offering high yields and operational simplicity. Industrial production may incorporate flow microreactor systems to enhance scalability, safety, and environmental sustainability, especially for large-scale synthesis.
Notes on Method Selection and Optimization
- Choice of Reagents: Sodium tetrahydroborate is preferred for selective reduction due to its mildness and high selectivity.
- Reaction Conditions: Maintaining low temperatures during reduction minimizes side reactions and improves selectivity.
- Purification: Column chromatography or recrystallization ensures high purity, essential for pharmaceutical applications.
- Yield Maximization: Strict control of stoichiometry, temperature, and reaction time is critical for optimizing yields.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carboxylate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of neurological disorders and other diseases.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a)
- Structure : Lacks the 6-hydroxymethyl group.
- Physical Properties : Colorless oil (vs. solid or semi-solid hydroxymethyl analog).
- Synthesis : Achieved in 95% yield via hydrogenation and Boc protection .
- Applications : Intermediate for carboxylation to proline derivatives (e.g., 3a in ) .
- Key Difference : The absence of the hydroxymethyl group reduces polarity and hydrogen-bonding capacity, impacting solubility and biological interactions .
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
Tert-butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide
- Structure : Contains sulfur and oxygen heteroatoms in the spiro system.
- Properties : Sulfone group increases polarity and metabolic stability.
- Synthesis : Requires oxidation of thioether intermediates .
- Key Difference : Heteroatom diversity expands reactivity (e.g., sulfone as a hydrogen-bond acceptor) .
Physicochemical and Spectral Comparison
Table 1. Key Data for Selected Compounds
Biological Activity
Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spirocyclic structure that consists of a seven-membered ring fused to a four-membered ring containing a nitrogen atom. The presence of both a tert-butyl group and a hydroxymethyl group enhances its reactivity and potential applications in various fields.
| Property | Details |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
| CAS Number | 1781130-57-1 |
| PubChem CID | 66848415 |
Biological Activity
Research has indicated that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties.
The mechanism of action primarily involves binding to specific enzymes or receptors, influencing their activity. This interaction can lead to either the inhibition or activation of enzymatic functions, which is critical for understanding its therapeutic potential.
Antimicrobial Activity
Studies have demonstrated that the compound exhibits significant antimicrobial activity against various pathogens. Its unique structure allows it to penetrate bacterial membranes effectively, leading to cell lysis and death.
Anticancer Properties
Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways involved in cell survival and death.
Case Studies
- Antimicrobial Efficacy : In a study examining the compound's efficacy against Staphylococcus aureus, it was found to reduce bacterial viability significantly, suggesting potential as an antibacterial agent.
- Cancer Cell Line Studies : Research involving human hepatoma cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis markers, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, it can be compared with similar compounds:
| Compound Name | Structural Features | Distinct Properties |
|---|---|---|
| Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate | Similar spirocyclic structure but different functional groups | Variation in reactivity due to the position of hydroxymethyl group |
| Tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate | Variations in the position of functional groups | Unique reactivity patterns based on structural differences |
| Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylic acid | Contains an amino group instead of hydroxymethyl | Different biological activities due to amino functionality |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from spirocyclic intermediates. For enantiomerically pure forms (e.g., the (S)-enantiomer), stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. Key steps include:
- Cyclization : Formation of the spirocyclic core using tert-butyl chloroformate under anhydrous conditions (THF, -70°C) .
- Hydroxymethyl Introduction : Nucleophilic substitution or oxidation-reduction sequences (e.g., LiAlH₄ for reduction of ester groups) .
- Purification : Chromatography (C18 reverse-phase) or recrystallization to isolate enantiomers .
- Critical Parameters : Temperature control (-70°C for sensitive intermediates) and solvent choice (THF for lithium-based reactions) are crucial to avoid side products .
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic structure and hydroxymethyl group placement. For example, the (S)-enantiomer shows distinct splitting patterns for the hydroxymethyl protons .
- X-ray Crystallography : Programs like SHELXL or Mercury CSD resolve absolute stereochemistry and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (227.30 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what strategies address stereochemical instability in downstream reactions?
- Methodological Answer :
- Chiral Resolution : Use of chiral stationary phases (CSPs) in HPLC or enzymatic resolution to separate (R)- and (S)-enantiomers .
- Protecting Groups : tert-Butyloxycarbonyl (Boc) groups stabilize the amine during functionalization, reducing racemization .
- Kinetic Studies : Monitor reaction progress using circular dichroism (CD) to detect enantiomeric excess (ee) deviations .
- Data Contradiction : Discrepancies in ee values between synthetic batches may arise from solvent polarity effects (e.g., THF vs. DCM), requiring iterative optimization .
Q. What computational methods are effective for predicting the biological activity of derivatives, and how do spirocyclic conformations influence target binding?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with neurotransmitter transporters) using force fields like AMBER .
- Docking Studies : Software like AutoDock Vina models binding poses, highlighting the role of the spirocyclic core in restricting conformational flexibility .
- QSAR Modeling : Correlate substituent effects (e.g., hydroxymethyl vs. bromomethyl) with antimicrobial IC₅₀ values .
- Validation : Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition studies) to resolve false positives .
Q. How do reaction conditions for oxidation/reduction of the hydroxymethyl group impact the stability of the spirocyclic framework?
- Methodological Answer :
- Oxidation : Use mild oxidizing agents (e.g., TEMPO/NaClO) to convert hydroxymethyl to carboxylate without ring-opening .
- Reduction : LiAlH₄ in Et₂O selectively reduces esters while preserving the spirocyclic nitrogen .
- Stability Tests : Monitor degradation via TLC or LC-MS under acidic/alkaline conditions; Boc groups prevent protonation-induced ring strain .
Q. What strategies resolve contradictions in reported biological activity data across structurally similar spirocyclic compounds?
- Methodological Answer :
- Meta-Analysis : Compare PubChem/ECHA datasets to identify outliers (e.g., tert-butyl 7-oxo derivatives show higher cytotoxicity than hydroxymethyl analogs) .
- Control Experiments : Replicate studies under standardized conditions (e.g., fixed cell lines, identical assay protocols) to isolate structural effects .
- Crystallographic Evidence : Use Mercury CSD to verify if activity differences correlate with hydrogen-bonding motifs or crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
